4-cyano-N-{3-cyano-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}benzamide
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Overview
Description
4-cyano-N-{3-cyano-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes cyano groups and a thieno[2,3-c]pyridine core, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-{3-cyano-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}benzamide typically involves multiple steps. One common method includes the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions . This reaction can be carried out without solvents at room temperature or with heating, depending on the desired yield and purity .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure consistent quality and higher yields, making the compound suitable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
4-cyano-N-{3-cyano-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions can vary, but they often involve controlled temperatures and specific solvents to optimize yield and selectivity .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile employed .
Scientific Research Applications
4-cyano-N-{3-cyano-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}benzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism of action of 4-cyano-N-{3-cyano-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s cyano groups and thieno[2,3-c]pyridine core are crucial for its binding affinity and activity .
Comparison with Similar Compounds
Similar Compounds
- N-(3-cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-thioxo-1-imidazolidinyl)phenyl]methyl]amino]acetamide
- 4-(3-(4-cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxo-1-imidazolidinyl)-2-fluorobenzoic acid
Uniqueness
4-cyano-N-{3-cyano-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}benzamide stands out due to its unique combination of cyano groups and the thieno[2,3-c]pyridine core. This structure imparts specific chemical and biological properties that differentiate it from other similar compounds .
Biological Activity
4-cyano-N-{3-cyano-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}benzamide is a complex organic compound notable for its unique structural features. The presence of multiple cyano groups and a thieno[2,3-c]pyridine core enhances its reactivity and potential biological activity. This compound has attracted attention in medicinal chemistry due to its possible applications in drug development and therapeutic interventions.
Structural Characteristics
The compound can be characterized by the following structural features:
Feature | Description |
---|---|
Chemical Formula | C19H20N4S |
Molecular Weight | 336.45 g/mol |
IUPAC Name | This compound |
SMILES Notation | CC(C)(C)c1c(c(NC(=O)c2ccc(C#N)cc2)cc(s1)C#N)C(C)(C)N |
Biological Activity
Research indicates that this compound exhibits significant biological activity. Its structural configuration allows interaction with various molecular targets such as enzymes and receptors involved in critical biological pathways. The cyano groups enhance the compound's binding affinity and reactivity.
The mechanisms through which this compound exhibits biological activity are still under investigation. Preliminary studies suggest that it may function as an inhibitor of specific enzymes or receptors implicated in disease processes. Ongoing research aims to elucidate these mechanisms further and assess the compound's potential therapeutic effects.
Case Studies and Experimental Findings
- Antitumor Activity : In vitro studies have demonstrated that derivatives of similar compounds show promising antitumor activity. For instance, compounds with structural similarities have been evaluated against various cancer cell lines using MTS cytotoxicity assays. Results indicated significant inhibition of cell proliferation in 2D culture systems compared to 3D models .
- Antimicrobial Properties : Some derivatives of thieno[2,3-c]pyridine compounds have shown antimicrobial activity against a range of pathogens. This suggests that this compound may also possess similar properties worth exploring .
Comparative Analysis with Related Compounds
The unique combination of cyano groups with the thieno[2,3-c]pyridine core sets this compound apart from other benzamide derivatives. Below is a comparative table illustrating some related compounds and their biological activities:
Compound Name | Structural Features | Biological Activity |
---|---|---|
5-Cyanoindole | Cyano group; indole core | Anticancer properties |
3-Cyanopyridine | Cyano group; pyridine ring | Antimicrobial activity |
Thienopyridine | Thieno group; pyridine structure | Antiplatelet effects |
4-Cyano-N-{...}benzamide | Multiple cyano groups; thieno[2,3-c]pyridine core | Potential antitumor and antimicrobial activity |
Properties
IUPAC Name |
4-cyano-N-(3-cyano-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridin-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4OS/c1-19(2)9-14-15(11-22)18(26-16(14)20(3,4)24-19)23-17(25)13-7-5-12(10-21)6-8-13/h5-8,24H,9H2,1-4H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJGGIPZYFYBIBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N1)(C)C)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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